2-Ethylhexyl hydrogen adipate

Catalog No.
S1907063
CAS No.
4337-65-9
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl hydrogen adipate

CAS Number

4337-65-9

Product Name

2-Ethylhexyl hydrogen adipate

IUPAC Name

6-(2-ethylhexoxy)-6-oxohexanoic acid

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-3-5-8-12(4-2)11-18-14(17)10-7-6-9-13(15)16/h12H,3-11H2,1-2H3,(H,15,16)

InChI Key

MBGYSHXGENGTBP-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CCCCC(=O)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)O

Application in Predictive Toxicology

Field: Predictive Toxicology

Summary of the Application: MEHA is used in the development, testing, parameterisation, and calibration of a human PBK model for the plasticiser, di (2-ethylhexyl) adipate (DEHA) .

Methods of Application: The model was parameterized using in vitro and in silico methods such as, measured intrinsic hepatic clearance scaled from in vitro to in vivo and algorithmically predicted parameters such as plasma unbound fraction and tissue:blood partition coefficients (PCs) .

Results: The specific metabolites of DEHA, mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) only accounted for ∼0.45% of the ingested DEHA .

Application in Plasticizer Research

Field: Plasticizer Research

Summary of the Application: MEHA’s primary function in scientific research is as a plasticizer.

Methods of Application: Plasticizers modify the physical properties of polymers, making them more flexible and easier to handle.

Results: In research, MEHA might be used to create flexible films for sample analysis or to modify the properties of membranes used in biological studies.

Application in Drinking Water Safety

Field: Drinking Water Safety

Summary of the Application: MEHA is a major metabolite of Di(2-ethylhexyl)adipate (DEHA), which is used mainly as a plasticizer for synthetic resins such as PVC . The World Health Organization (WHO) has conducted studies on DEHA in drinking water, which indirectly involves MEHA .

Methods of Application: The study involved the analysis of DEHA and its metabolites, including MEHA, in drinking water .

Results: The study found that single oral doses of DEHA seem to be completely excreted by rats, mice, and monkeys in 48 hours .

Application in Chemical Safety

Field: Chemical Safety

Summary of the Application: MEHA is an ester, and its reactivity profile is studied for safety purposes .

Methods of Application: The reactivity of MEHA is studied in relation to its interactions with acids, caustic solutions, and other substances .

Results: Esters like MEHA react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

2-Ethylhexyl hydrogen adipate is an ester compound with the molecular formula C₁₄H₂₆O₄ and a molecular weight of 258.35 g/mol. It appears as a clear, thick, slightly yellow liquid and is characterized by its insolubility in water. This compound is primarily synthesized from adipic acid and 2-ethylhexanol, making it a significant member of the adipate ester family. Its chemical structure features a long hydrophobic hydrocarbon chain, which contributes to its unique properties and applications in various industries .

As an ester, 2-ethylhexyl hydrogen adipate undergoes typical esterification reactions. It reacts with acids to form alcohols and release heat, while strong oxidizing agents can trigger vigorous reactions that may produce flammable hydrogen gas. The compound can also interact with caustic solutions, generating heat . Additionally, it can be hydrolyzed back into its constituent acids and alcohols under certain conditions.

The synthesis of 2-ethylhexyl hydrogen adipate typically involves the following steps:

  • Esterification: Adipic acid is reacted with 2-ethylhexanol in the presence of an acid catalyst (such as sulfuric acid) to promote the formation of the ester.
  • Purification: The product is then purified through distillation or other methods to remove unreacted materials and by-products.

This method is efficient for producing high-purity esters suitable for industrial applications .

2-Ethylhexyl hydrogen adipate finds various applications across multiple industries:

  • Plasticizers: It is primarily used as a plasticizer in flexible polyvinyl chloride (PVC) products, enhancing flexibility and durability.
  • Lubricants: The compound serves as a lubricant component in various mechanical applications.
  • Cosmetics: It is utilized in cosmetic formulations due to its emollient properties.
  • Food Packaging: Its use in food packaging materials helps improve flexibility and performance .

Several compounds share structural similarities with 2-ethylhexyl hydrogen adipate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Di(2-Ethylhexyl) AdipateC₂₂H₄₂O₄Commonly used as a plasticizer; exhibits hepatotoxicity in animal studies .
Butyl AdipateC₁₄H₂₈O₄Used as a plasticizer; less hydrophobic than 2-ethylhexyl hydrogen adipate .
Ethyl AdipateC₁₂H₂₄O₄Lower molecular weight; used in similar applications but less effective as a plasticizer .

The uniqueness of 2-ethylhexyl hydrogen adipate lies in its balance between hydrophobicity and functionality, making it particularly effective for applications requiring flexibility and durability without compromising safety.

Physical Description

Mono(2-ethylhexyl) adipate is a clear thick slightly yellow liquid. (NTP, 1992)

XLogP3

3.4

Flash Point

greater than 200 °F (NTP, 1992)

Other CAS

4337-65-9

Wikipedia

2-ethylhexyl adipate

Dates

Modify: 2023-08-16

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